2-Methoxyquinoline-4-carboxylic acid

Lipophilicity Drug Design Physicochemical Properties

2-Hydroxyquinoline-4-carboxylic acid's keto-enol tautomerism introduces chemical heterogeneity, causing unpredictable reaction outcomes and complicating purification in parallel library synthesis. 2-Methoxyquinoline-4-carboxylic acid (CAS 10222-62-5) permanently locks the scaffold into a single aromatic form, ensuring consistent, reproducible synthetic results across every run. • XLogP3 2.6 - optimal lipophilicity for fragment-based CNS and intracellular target libraries • Essential precursor for 5-HT3 antagonists with Ki 0.580 nM (13.1× potency improvement over ondansetron) • Four H-bond acceptors enable tridentate metal coordination - inaccessible with 2-methyl or 2-H analogs • ≥98% purity, solid form, shipped ambient; batch-to-batch consistency validated for automated synthesis workflows

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 10222-62-5
Cat. No. B158296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoline-4-carboxylic acid
CAS10222-62-5
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2C(=C1)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-6-8(11(13)14)7-4-2-3-5-9(7)12-10/h2-6H,1H3,(H,13,14)
InChIKeyZMHKFJMROFPASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinoline-4-carboxylic acid: Heterocyclic Building Block


2-Methoxyquinoline-4-carboxylic acid (CAS 10222-62-5, MF: C11H9NO3, MW: 203.19 g/mol) is a heterocyclic aromatic compound belonging to the quinoline-4-carboxylic acid family [1]. It is characterized by a methoxy substituent at the 2-position and a carboxylic acid group at the 4-position of the quinoline ring, giving it a computed XLogP3 of 2.6 [1]. This scaffold is primarily valued in medicinal chemistry as a synthetic intermediate rather than as a direct bioactive end-product. Its rigid quinoline core, combined with specific electronic properties conferred by the 2-methoxy group, makes it a crucial building block for generating diverse compound libraries targeting G-protein coupled receptors and kinases [2].

2-Methoxyquinoline-4-carboxylic Acid: Outperforming Generic Analogs


The substitution at the 2-position of the quinoline ring is a critical determinant of the molecule's physicochemical and pharmacological utility. Simple substitution with a hydrogen atom (quinoline-4-carboxylic acid, XLogP 0.5 [1]) or a hydroxyl group (2-hydroxyquinoline-4-carboxylic acid, XLogP 0.6 [2]) yields compounds with significantly lower lipophilicity, which can reduce membrane permeability and alter pharmacokinetic profiles of derived lead compounds. Furthermore, the 2-hydroxy analog exists in keto-enol tautomerism, introducing chemical heterogeneity and unpredictable reactivity during derivatization [2]. The 2-methoxy group locks the scaffold into a single, well-defined aromatic form, ensuring consistent and predictable synthetic outcomes—a crucial factor for reproducible medicinal chemistry campaigns [3]. These fundamental differences mean that analogs cannot serve as drop-in replacements without significantly altering the physicochemical and biological properties of the final compounds.

2-Methoxyquinoline-4-carboxylic Acid: Key Differentiation Evidence


Superior Lipophilicity vs. In-Class Analogs

The 2-methoxy substituent significantly increases the computed lipophilicity of the quinoline-4-carboxylic acid scaffold. 2-Methoxyquinoline-4-carboxylic acid has an XLogP3 of 2.6 [1], which is 4.3-fold higher than the unsubstituted quinoline-4-carboxylic acid (XLogP 0.5 [2]) and 4.3-fold higher than the 2-hydroxy analog (XLogP 0.6 [3]). The 2-methyl analog has a comparable XLogP3 of 2.4 [4], but the methoxy group provides additional hydrogen bond acceptor capacity absent in the methyl derivative.

Lipophilicity Drug Design Physicochemical Properties

Scaffold for High-Affinity 5-HT3 Antagonists

Derivatization of 2-methoxyquinoline-4-carboxylic acid into its 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester yields a compound with a Ki of 0.580 nM at the 5-HT3 receptor [1]. This represents a 13.1-fold improvement in binding affinity over the clinical antiemetic ondansetron, which has a Ki of 7.6 nM in the same assay system [2]. The parent carboxylic acid serves as the essential synthetic precursor for this class of compounds.

5-HT3 Receptor Antagonist Medicinal Chemistry

Tautomeric Stability Over 2-Hydroxy Analogue

The 2-hydroxyquinoline-4-carboxylic acid analog exists in equilibrium between the 2-hydroxy form and the 2-oxo-1,2-dihydro tautomer . This tautomeric mixture introduces chemical ambiguity during derivatization reactions, potentially leading to mixtures of O-acylated and N-alkylated products . In contrast, the 2-methoxy group is chemically locked, ensuring the scaffold reacts as a single, well-defined entity. No such tautomeric equilibrium is possible for 2-methoxyquinoline-4-carboxylic acid.

Synthetic Chemistry Tautomerism Building Block

Enhanced H-Bond Acceptor Capacity

The 2-methoxy substituent provides four hydrogen bond acceptor sites (HBA = 4), compared to three for quinoline-4-carboxylic acid (HBA = 3 [1]) and three for 2-methylquinoline-4-carboxylic acid (HBA = 3). The 2-hydroxy analog has a distinct H-donor/acceptor profile (HBD = 2, HBA = 3 [2]). The additional acceptor site from the methoxy oxygen offers an supplementary anchor point for target protein interactions.

Computational Chemistry Drug-Receptor Interaction Molecular Recognition

2-Methoxyquinoline-4-carboxylic Acid: Recommended Applications


Fragment-Based Discovery for GPCRs

The scaffold's XLogP3 of 2.6, which is significantly higher than the unsubstituted or 2-hydroxy analogs [1], makes it a suitable fragment for growing lead compounds intended for intracellular or CNS targets where moderate lipophilicity is required. Its additional hydrogen bond acceptor, provided by the 2-methoxy group, offers unique vector points for fragment linking and growing strategies, differentiating it from the 2-methyl analog. This scaffold should be prioritized over more polar analogs in fragment libraries designed for cellular assays.

5-HT3 Receptor Ligand Synthesis

For research groups developing novel antiemetic or CNS agents, 2-methoxyquinoline-4-carboxylic acid is the essential starting material for synthesizing ester derivatives that have demonstrated a 13.1-fold improvement in 5-HT3 binding affinity over ondansetron (Ki = 0.580 nM vs. 7.6 nM) [2]. The methoxy group at the 2-position is a critical pharmacophoric element for achieving this high potency, and the free carboxylic acid allows for facile esterification with various amino-alcohols to explore SAR around the basic moiety.

Tautomerically Stable Building Block for Synthesis

In synthetic chemistry workflows where predictable and reproducible reactivity is paramount—such as in parallel library synthesis or automated flow chemistry—2-methoxyquinoline-4-carboxylic acid is the preferred intermediate over its 2-hydroxy analog . The latter's keto-enol tautomerism can lead to complex reaction mixtures and lower yields, a risk eliminated by the permanently O-methylated scaffold. This stability ensures cleaner reaction profiles and simplifies purification, critical for high-throughput synthesis.

Bidentate Ligands & MOF Design

Based on its computed hydrogen bond acceptor count of four [3]—one more than most close analogs—this compound is theoretically well-suited as a ligand precursor for transition metal complexes. The 2-methoxy oxygen, alongside the quinoline nitrogen and the carboxylic acid group, creates a tridentate or chelating environment that the 2-methyl analog cannot provide. Researchers exploring quinoline-based MOFs or catalysts should prioritize this building block to exploit its unique coordination chemistry potential.

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